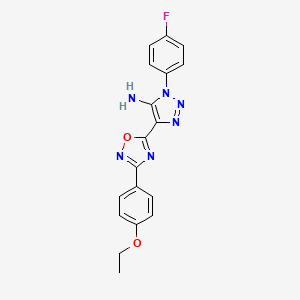

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2/c1-2-26-14-9-3-11(4-10-14)17-21-18(27-23-17)15-16(20)25(24-22-15)13-7-5-12(19)6-8-13/h3-10H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQLLCADGFEJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines features of oxadiazole and triazole scaffolds. These types of compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 353.38 g/mol. The presence of the oxadiazole and triazole rings contributes to its potential biological activities.

Biological Activity Overview

The biological activities associated with oxadiazole and triazole derivatives include:

- Anticancer Activity : Many oxadiazole derivatives have shown promise as anticancer agents by inhibiting various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Activity : Compounds containing the oxadiazole ring have demonstrated broad-spectrum antimicrobial properties against bacteria, fungi, and viruses .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of HDAC, thymidylate synthase | |

| Antimicrobial | Disruption of microbial cell integrity | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Anticancer Studies

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. For instance, the hybridization of oxadiazoles with other pharmacophores has shown enhanced anticancer properties through various mechanisms:

- Inhibition of Enzymes : The compound has been reported to inhibit key enzymes such as telomerase and thymidine phosphorylase, which are crucial for cancer cell survival .

- Molecular Docking Studies : Molecular docking studies suggest that these compounds bind effectively to the active sites of target enzymes, leading to reduced cancer cell proliferation .

Antimicrobial Studies

The antimicrobial properties are attributed to the ability of oxadiazole derivatives to penetrate microbial membranes and disrupt essential cellular processes:

- Bacterial Inhibition : Research indicates that certain derivatives exhibit significant antibacterial activity against strains like Mycobacterium bovis .

- Fungal and Viral Activity : Additionally, compounds have shown efficacy against various fungal pathogens and some viral strains, making them candidates for further development as broad-spectrum antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study conducted by Dhumal et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity against breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy.

Case Study 2: Antimicrobial Properties

In a study by Desai et al. (2018), a series of oxadiazole derivatives were tested against Staphylococcus aureus and Candida albicans. The results showed that compounds with fluorinated phenyl groups had enhanced antimicrobial activity compared to their non-fluorinated counterparts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including those similar to the compound , exhibit significant antimicrobial properties. For instance, compounds with the 1,2,4-triazole scaffold have been reported to possess antibacterial and antifungal activities. Studies have shown that specific triazole derivatives demonstrate efficacy against various pathogenic bacteria and fungi, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The oxadiazole and triazole moieties present in the compound have been investigated for their potential anticancer effects. Compounds containing these structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Effects

There is emerging evidence that certain triazole derivatives can exhibit neuroprotective properties. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Material Science

Fluorescent Properties

The incorporation of oxadiazole groups can impart fluorescent characteristics to compounds. This property is valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to fine-tune the photophysical properties through structural modifications allows for the development of materials with specific emission wavelengths .

Corrosion Inhibition

Research has shown that oxadiazole derivatives can serve as effective corrosion inhibitors for metals. Their ability to form protective films on metal surfaces helps prevent oxidation and degradation, making them suitable for use in coatings and protective treatments .

Agrochemical Applications

Pesticidal Activity

Compounds similar to 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine have been evaluated for their pesticidal properties. The structural features of triazoles are associated with herbicidal and fungicidal activities, making them candidates for developing new agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacteria and fungi |

| Anticancer Agents | Inhibits cancer cell proliferation | |

| Neuroprotective Agents | Mitigates oxidative stress in neuronal cells | |

| Material Science | OLEDs | Exhibits tunable fluorescent properties |

| Corrosion Inhibition | Forms protective films on metal surfaces | |

| Agrochemicals | Pesticidal Activity | Exhibits herbicidal and fungicidal activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.